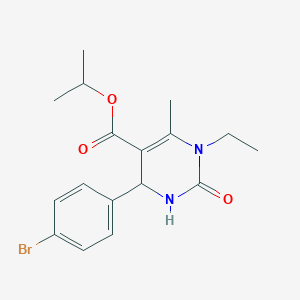![molecular formula C18H19ClN2O2S B4985894 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, also known as BCTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTB is a thioamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and antitumor properties. In
Aplicaciones Científicas De Investigación
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels and neurotransmitter release, suggesting potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate immune responses, suggesting potential applications in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide is complex and involves multiple pathways. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels such as TRPV4 and TRPC6, leading to changes in intracellular calcium levels and downstream signaling pathways. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), leading to anti-inflammatory and antitumor effects. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate immune responses by affecting cytokine production and immune cell activation.
Biochemical and Physiological Effects
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and immunomodulatory effects. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of COX-2 and MMPs, leading to a decrease in inflammation and tumor growth. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has also been shown to modulate immune responses by affecting cytokine production and immune cell activation. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels and neurotransmitter release, leading to changes in intracellular calcium levels and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its reliability, cost-effectiveness, and versatility. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been extensively studied and optimized for yield and purity, making it a reliable compound for scientific research. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide is also relatively inexpensive compared to other compounds, making it a cost-effective option for lab experiments. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has a variety of potential applications in different scientific fields, making it a versatile compound. However, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, including its potential applications in cancer therapy, neuroscience, and immunology. In cancer research, further studies are needed to determine the efficacy of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide in different types of cancer and to optimize its delivery methods. In neuroscience, further studies are needed to determine the specific ion channels and neurotransmitter systems that are affected by 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide and to optimize its therapeutic potential. In immunology, further studies are needed to determine the specific immune responses that are affected by 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide and to optimize its immunomodulatory effects. Additionally, further studies are needed to determine the potential side effects and toxicity of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide in different experimental models.
Métodos De Síntesis
The synthesis of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 4-butoxybenzoyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide. The synthesis of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been optimized to increase yield and purity, making it a reliable and cost-effective compound for scientific research.
Propiedades
IUPAC Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-3-11-23-16-9-7-13(8-10-16)17(22)21-18(24)20-15-6-4-5-14(19)12-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDGGKHMSDTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)


![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)

![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)